Sarolaner

概要

説明

サララナーは、主に犬のノミやダニの駆除を目的とした、外寄生虫駆除薬です。サララナーはイソキサゾリン系化合物に属し、様々な外寄生虫に対して広域スペクトル活性を示すことが知られています。 サララナーは、シムパリカという商品名で販売されており、シムパリカトリオやレボリューションプラスなどの併用薬の成分でもあります .

科学的研究の応用

Sarolaner has a wide range of scientific research applications, including:

Veterinary Medicine: Used for the treatment and prevention of flea and tick infestations in dogs and cats.

Parasitology: Studied for its efficacy against various ectoparasites and its potential to control parasitic infestations in animals.

Pharmacology: Research on its pharmacokinetics, safety, and efficacy in different animal models.

Toxicology: Investigated for its safety profile, including potential side effects and toxicity in animals.

作用機序

サララナーは、昆虫の神経筋接合部でガンマアミノ酪酸(GABA)受容体とグルタミン酸受容体の機能を阻害することで効果を発揮します。この阻害により、節足動物の神経系が過剰に刺激され、痙攣を引き起こし、寄生虫が死亡します。サララナーは、神経細胞と筋細胞の塩化物チャネルに結合し、神経信号の伝達を阻害します。 この機序は節足動物に対して非常に選択的であるため、哺乳類への毒性が低くなっています .

類似の化合物との比較

サララナーは、以下のような他のイソキサゾリン系化合物と比較されます。

生化学分析

Biochemical Properties

Sarolaner functions by inhibiting the function of gamma-aminobutyric acid (GABA) and glutamate receptors at the neuromuscular junctions in insects . These receptors are crucial for the transmission of neuronal signals. By binding to the chloride channels in nerve and muscle cells, this compound blocks the transmission of these signals, leading to paralysis and death of the parasites . The compound interacts with GABA-gated chloride channels (GABACls) and glutamate-gated chloride channels, exhibiting a high affinity for these receptors in arthropods compared to mammals .

Cellular Effects

This compound exerts its effects on various cell types by targeting the neuromuscular junctions. In insects, it causes paralysis by inhibiting the GABA and glutamate receptors, which are essential for normal nerve and muscle function . This inhibition leads to an accumulation of chloride ions within the cells, disrupting the electrochemical gradient and resulting in cellular dysfunction and death . In mammals, this compound has a much lower affinity for these receptors, minimizing its impact on mammalian cell function .

Molecular Mechanism

At the molecular level, this compound binds to the GABA and glutamate receptors in the neuromuscular junctions of insects . This binding inhibits the normal function of these receptors, preventing the transmission of neuronal signals. The inhibition of GABA-elicited currents at both susceptible and resistant flea GABACls is a key aspect of this compound’s mechanism of action . Additionally, this compound has been shown to have a long-lasting plasma concentration and greater in vitro flea and tick potency compared to other isoxazolines .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated rapid and sustained efficacy against fleas and ticks. It is rapidly absorbed following oral administration, with a bioavailability of over 85% . The compound maintains effective plasma concentrations for up to 35 days, providing long-term protection against ectoparasites . This compound is stable under various conditions, and its degradation products have minimal impact on its efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A single monthly dose of 2-4 mg/kg has been shown to provide excellent efficacy against flea and tick infestations . Higher doses may lead to adverse effects such as muscle tremors, ataxia, and seizures in some dogs . At therapeutic doses, this compound is well-tolerated and provides sustained protection against ectoparasites .

Metabolic Pathways

This compound is minimally metabolized in dogs, with over 99.9% of the compound binding to plasma proteins . It is primarily eliminated via biliary excretion, with a half-life of 11-12 days . The minimal metabolism and high protein binding contribute to its long-lasting efficacy and stability in the body .

Transport and Distribution

Following oral administration, this compound is rapidly absorbed and distributed throughout the body . It is highly protein-bound, which facilitates its transport and distribution within cells and tissues . The compound accumulates in the plasma, maintaining effective concentrations for extended periods .

Subcellular Localization

This compound is localized primarily in the neuromuscular junctions of insects, where it exerts its inhibitory effects on GABA and glutamate receptors . The compound’s high affinity for these receptors ensures its targeted action against ectoparasites while minimizing its impact on mammalian cells .

準備方法

合成経路と反応条件

サララナーは、アゼチジン系イソキサゾリンコアの形成を含む多段階プロセスによって合成されます。合成経路には、一般的に次の手順が含まれます。

イソキサゾリン環の形成: これは、適切なニトリルオキシドとアルケンを反応させてイソキサゾリン環を形成することを含みます。

アゼチジン環の導入: 次に、イソキサゾリン中間体をアゼチジン誘導体と反応させてスピロ環状構造を形成します。

工業生産方法

サララナーの工業生産では、大規模製造のための合成経路を最適化することが含まれます。これには、以下が含まれます。

反応条件の最適化: 温度、圧力、反応時間を最適化することで、高収率と高純度を確保します。

精製プロセス: 結晶化、クロマトグラフィー、再結晶化などの技術を使用して最終製品を精製します。

化学反応解析

反応の種類

サララナーは、以下を含む様々な化学反応を起こします。

酸化: サララナーは、特に硫黄原子で酸化反応を起こし、スルホキシドとスルホンを形成します。

還元: ニトロ基で還元反応が起こり、アミンに変換されます。

一般的な試薬と条件

酸化剤: 過酸化水素、m-クロロ過安息香酸。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

生成される主要な生成物

スルホキシドとスルホン: 酸化反応から生成されます。

アミン: 還元反応から生成されます。

置換された芳香族: 求核置換反応から生成されます.

科学研究への応用

サララナーは、以下を含む幅広い科学研究への応用があります。

化学反応の分析

Types of Reactions

Sarolaner undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.

Substitution: Nucleophilic substitution reactions can occur at the halogenated aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Sulfoxides and Sulfones: Formed from oxidation reactions.

Amines: Formed from reduction reactions.

Substituted Aromatics: Formed from nucleophilic substitution reactions.

類似化合物との比較

Sarolaner is compared with other isoxazoline compounds such as:

Afoxolaner: Marketed under the brand name NexGard, it is also used for the treatment of flea and tick infestations in dogs.

Fluralaner: Marketed under the brand name Bravecto, it provides long-lasting protection against fleas and ticks.

Lotilaner: Marketed under the brand name Credelio, it is another isoxazoline compound used for similar purposes.

This compound’s uniqueness lies in its rapid and consistent kill of fleas and ticks, making it highly effective for the control of ectoparasite infestations .

特性

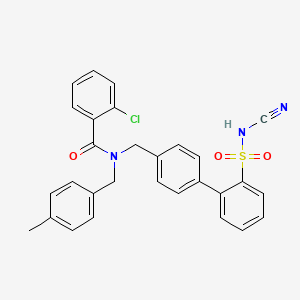

IUPAC Name |

1-[6-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]spiro[1H-2-benzofuran-3,3'-azetidine]-1'-yl]-2-methylsulfonylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2F4N2O5S/c1-37(33,34)9-19(32)31-10-21(11-31)15-3-2-12(4-13(15)8-35-21)18-7-22(36-30-18,23(27,28)29)14-5-16(24)20(26)17(25)6-14/h2-6H,7-11H2,1H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEFKKUZMDEUIP-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NOC(C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NO[C@@](C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2F4N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336934 | |

| Record name | Sarolaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398609-39-6 | |

| Record name | Sarolaner [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398609396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarolaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylsulfonyl Ethanone Derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAROLANER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM113FTW7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide](/img/structure/B610623.png)

![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride](/img/structure/B610629.png)